6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a triazole ring, a trifluoromethyl group, and a piperidine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the trifluoromethyl group and the piperidine moiety. Key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine moiety yields N-oxides, while reduction of the triazole ring results in amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Medicine
In medicine, the compound’s pharmacokinetic properties are evaluated to determine its efficacy and safety as a therapeutic agent
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential use in agrochemicals and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the piperidine moiety can interact with neurotransmitter receptors, modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- 6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, better pharmacokinetic properties, or increased potency against certain biological targets.
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O2/c21-20(22,23)16-4-2-1-3-15(16)19(31)27-9-7-14(8-10-27)11-28-18(30)6-5-17(26-28)29-13-24-12-25-29/h1-6,12-14H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIYEJIZQQECPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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